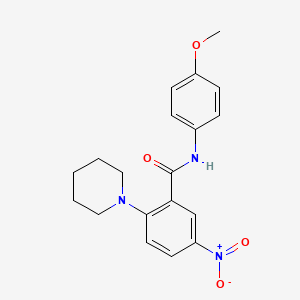
N-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide
Descripción general
Descripción
N-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a nitro group, and a piperidinyl group attached to a benzamide core. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a methoxyphenyl derivative, followed by the introduction of a piperidinyl group through nucleophilic substitution. The final step involves the formation of the benzamide linkage.
Nitration: The methoxyphenyl derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group.
Nucleophilic Substitution: The nitro-substituted intermediate is then reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form the piperidinyl derivative.
Benzamide Formation: The final step involves the reaction of the piperidinyl derivative with an appropriate benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Hydroxyl or carboxyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide is primarily determined by its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidinyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(propionylamino)benzamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(4-methoxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a nitro group and a piperidinyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-26-16-8-5-14(6-9-16)20-19(23)17-13-15(22(24)25)7-10-18(17)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJBFNMDPLGZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325762 | |
| Record name | N-(4-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49730131 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
292638-52-9 | |
| Record name | N-(4-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-ethylfuran-2-yl)methyl]-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide](/img/structure/B5033649.png)
![3-(methylthio)-6-(2-thienyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5033657.png)
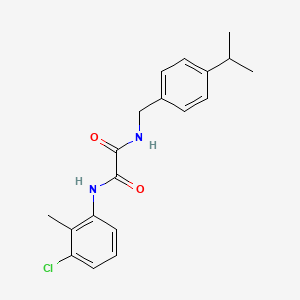
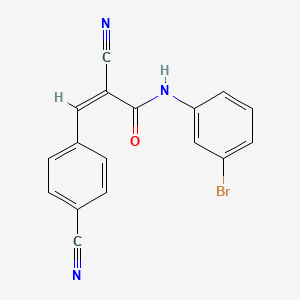
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B5033665.png)
![N-(3-CHLOROPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5033670.png)

![(5E)-1-(3,4-dimethylphenyl)-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5033678.png)
![4-chloro-N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5033680.png)
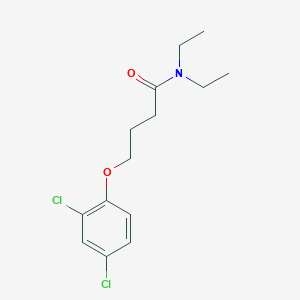
![4-chloro-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}benzamide](/img/structure/B5033693.png)
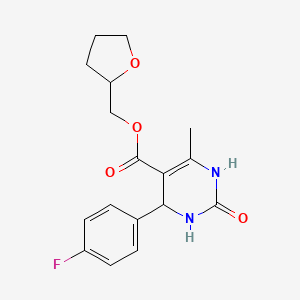
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B5033737.png)
![N-(4-chlorophenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B5033745.png)
